Strontium bis(7,7-dimethyloctanoate) is a compound that has garnered attention due to its potential applications in various fields, particularly in bone health. Strontium, an alkaline earth metal chemically similar to calcium, plays a crucial role in bone metabolism. Its effects on bone cells and bone mineral have been the subject of numerous studies, with a focus on its therapeutic potential in treating osteopenic disorders such as osteoporosis1.
The dual mechanism of action of strontium is characterized by its ability to promote osteoblast function while inhibiting osteoclast function. This unique property is supported by in vitro studies and animal trials, although recent clinical trials have raised questions about its anabolic effects on bone formation in humans3. Strontium ranelate, a commonly studied form of strontium, has been shown to activate the Wnt signaling pathway, which is involved in bone formation. It does so by interacting with the calcium-sensing receptor, enhancing the replication activity of osteoblasts, and reducing their apoptosis. Additionally, it retards the resorptive function of osteoclasts by accelerating their apoptosis4. This dual action results in a net increase in bone mass and a potential reduction in fracture risk, particularly in post-menopausal women3.
Strontium has been extensively studied for its therapeutic potential in bone health. It has been found to have beneficial effects on bone mass in vivo, suggesting its usefulness in treating osteopenic disorders such as osteoporosis1. The compound's ability to increase bone strength and reduce fracture risk makes it a valuable agent in the management of bone-related diseases.
In developmental biology, strontium's effects on skeletal development have been investigated using zebrafish embryos as a model. Research indicates that strontium does not disturb cartilage development before endochondral osteogenesis occurs. It has been observed that at lower concentrations, strontium can increase vertebral mineralization, while higher concentrations inhibit mineral deposition in a dose-dependent manner2. These findings highlight the importance of the calcium/strontium ratio in modulating mineralization processes during embryonic osteogenesis.
The local administration of strontium via modified biomaterials has shown promising results in enhancing bone growth, osseointegration, and bone healing at the bone-implant interface. These effects are more pronounced than those observed with Sr-free materials, indicating that strontium may act through an alternate mechanism when administered locally3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: